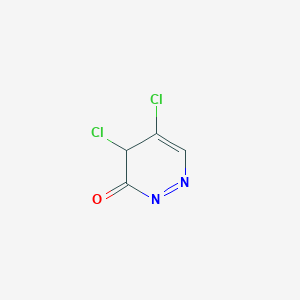
4,5-dichloro-4H-pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms at the 4 and 5 positions of the pyridazinone ring enhances its chemical reactivity and biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-4H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method includes the reaction of hydrazine hydrate with 2,3-dichlorobutanedione under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that facilitate the cyclization process can improve the efficiency of the synthesis .
化学反应分析
Types of Reactions: 4,5-Dichloro-4H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridazinone ring can be oxidized or reduced to form different derivatives with varying biological activities.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which can exhibit unique pharmacological properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
- Substituted pyridazinones with various functional groups.
- Oxidized or reduced derivatives with altered pharmacological profiles.
- Fused ring systems with enhanced biological activities .
科学研究应用
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: It has shown promise in the treatment of cardiovascular diseases, inflammation, and cancer due to its diverse pharmacological activities.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4,5-dichloro-4H-pyridazin-3-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and phosphodiesterase, leading to anti-inflammatory and cardiotonic effects.
Receptor Modulation: It can modulate the activity of receptors involved in neurotransmission, contributing to its anticonvulsant and anxiolytic properties.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes, which is useful in anticancer therapy.
相似化合物的比较
4,5-Dichloro-4H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
4,5-Dimethyl-4H-pyridazin-3-one: This compound lacks the chlorine atoms and exhibits different pharmacological activities.
4,5-Difluoro-4H-pyridazin-3-one: The presence of fluorine atoms instead of chlorine alters the compound’s reactivity and biological properties.
4,5-Dibromo-4H-pyridazin-3-one: The bromine atoms confer different chemical and pharmacological characteristics compared to the chlorine-substituted derivative.
属性
分子式 |
C4H2Cl2N2O |
|---|---|
分子量 |
164.97 g/mol |
IUPAC 名称 |
4,5-dichloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H |
InChI 键 |
NISWITGPUFFPRC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(C(=O)N=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


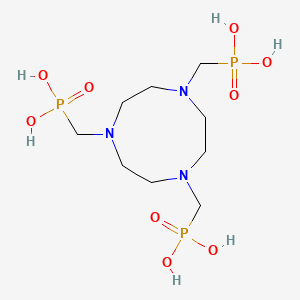

![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)

![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)
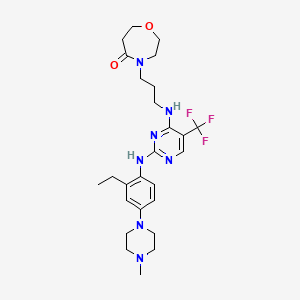
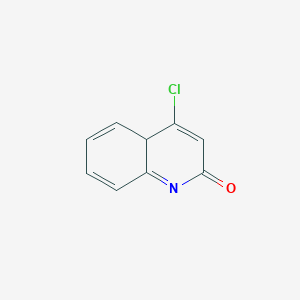
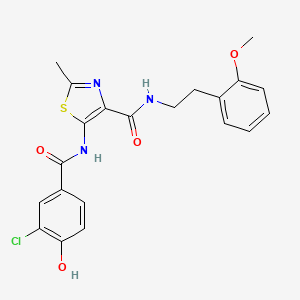
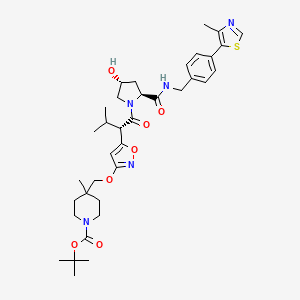
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
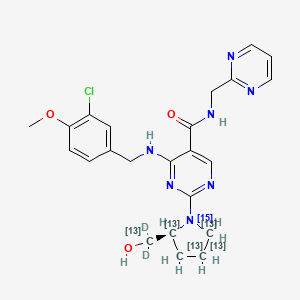
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)

